molecular formula C13H18N2O4S B13890291 N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide

N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide

Cat. No.: B13890291
M. Wt: 298.36 g/mol
InChI Key: MUYVQWGCSFAJTJ-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an oxane ring, a sulfamoyl group, and a benzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide typically involves the reaction of 3-sulfamoylbenzoic acid with oxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The sulfamoyl group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(oxan-4-yl)sulfamoyl chloride
  • N-methyl-(tetrahydropyran-4-ylmethyl)amine
  • 4-methylamino methyl tetrahydropyran

Uniqueness

N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide stands out due to its unique combination of an oxane ring and a sulfamoylbenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its uniqueness .

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide

InChI

InChI=1S/C13H18N2O4S/c14-20(17,18)12-3-1-2-11(8-12)13(16)15-9-10-4-6-19-7-5-10/h1-3,8,10H,4-7,9H2,(H,15,16)(H2,14,17,18)

InChI Key

MUYVQWGCSFAJTJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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